
trans-3'-HydroxyCotininePerchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-3’-HydroxyCotininePerchlorate: is a metabolite of nicotine, specifically a derivative of cotinine. It is formed in the body through the action of the enzyme cytochrome P450 2A6 (CYP2A6) on cotinine. This compound is often used as a biomarker for nicotine exposure and metabolism, particularly in studies related to tobacco use and secondhand smoke exposure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-3’-HydroxyCotininePerchlorate typically involves the hydroxylation of cotinine. The process can be carried out using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst to achieve the hydroxylation .
Industrial Production Methods: In an industrial setting, the production of trans-3’-HydroxyCotininePerchlorate may involve large-scale oxidation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: trans-3’-HydroxyCotininePerchlorate can undergo further oxidation to form various metabolites.
Reduction: It can be reduced back to cotinine under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, sulfonating agents.
Major Products Formed:
Oxidation: Further oxidized metabolites.
Reduction: Cotinine.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-3’-HydroxyCotininePerchlorate is used as a reference standard in analytical chemistry for the quantification of nicotine metabolites in biological samples .
Biology: In biological research, it serves as a biomarker for studying nicotine metabolism and the activity of the enzyme CYP2A6 .
Medicine: It is used in clinical studies to assess exposure to tobacco smoke and to phenotype individuals for CYP2A6 activity, which can influence the effectiveness of smoking cessation therapies .
Industry: In the tobacco industry, trans-3’-HydroxyCotininePerchlorate is used to monitor the levels of nicotine metabolites in products and to ensure compliance with regulatory standards .
Wirkmechanismus
trans-3’-HydroxyCotininePerchlorate exerts its effects primarily through its role as a metabolite of nicotine. It is formed by the hydroxylation of cotinine, a process catalyzed by the enzyme CYP2A6. This hydroxylation increases the compound’s polarity, facilitating its excretion from the body. The ratio of trans-3’-HydroxyCotininePerchlorate to cotinine is used as a biomarker for nicotine metabolism and can provide insights into an individual’s metabolic rate and exposure to nicotine .
Vergleich Mit ähnlichen Verbindungen
Cotinine: The primary metabolite of nicotine, with a longer half-life compared to trans-3’-HydroxyCotininePerchlorate.
Nicotine: The parent compound, which is metabolized to cotinine and subsequently to trans-3’-HydroxyCotininePerchlorate.
Nornicotine: Another metabolite of nicotine, formed through N-demethylation.
Uniqueness: trans-3’-HydroxyCotininePerchlorate is unique in its role as a specific biomarker for CYP2A6 activity. Its formation and excretion provide valuable information about an individual’s nicotine metabolism, which can be used in personalized medicine to tailor smoking cessation therapies .
Eigenschaften
Molekularformel |
C10H13ClN2O6 |
|---|---|
Molekulargewicht |
292.67 g/mol |
IUPAC-Name |
(3R,5S)-3-hydroxy-1-methyl-5-pyridin-3-ylpyrrolidin-2-one;perchloric acid |
InChI |
InChI=1S/C10H12N2O2.ClHO4/c1-12-8(5-9(13)10(12)14)7-3-2-4-11-6-7;2-1(3,4)5/h2-4,6,8-9,13H,5H2,1H3;(H,2,3,4,5)/t8-,9+;/m0./s1 |
InChI-Schlüssel |
WNWIDSNHAGLMDS-OULXEKPRSA-N |
Isomerische SMILES |
CN1[C@@H](C[C@H](C1=O)O)C2=CN=CC=C2.OCl(=O)(=O)=O |
Kanonische SMILES |
CN1C(CC(C1=O)O)C2=CN=CC=C2.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


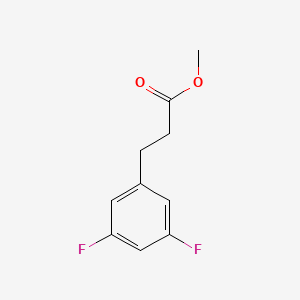
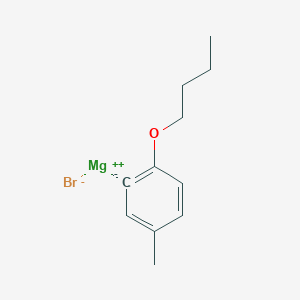
![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)

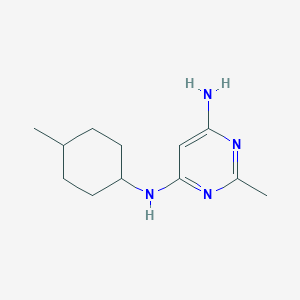
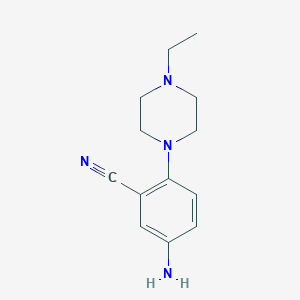
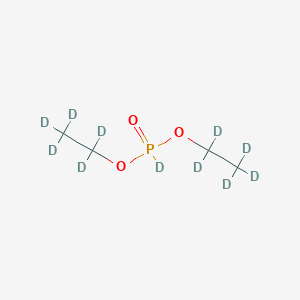
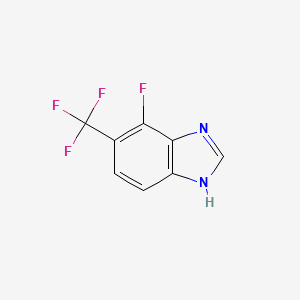
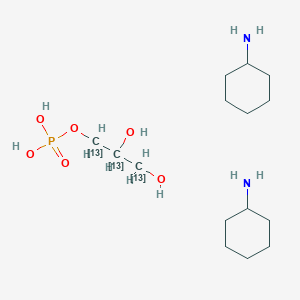
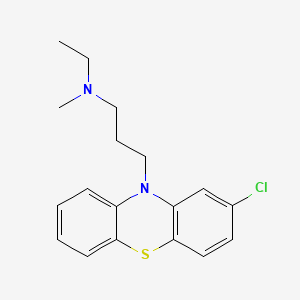
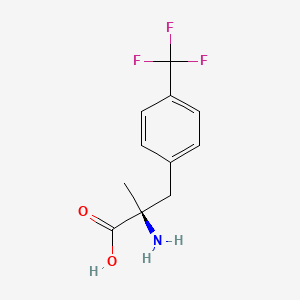

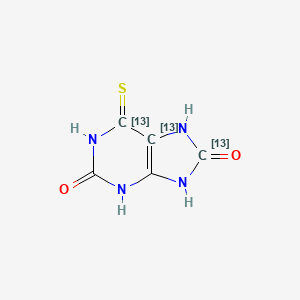
![Methyl (2S)-2-amino-3-[4-(4-bromophenyl)phenyl]propanoate](/img/structure/B13441819.png)
